molecular formula C12H18ClNO3 B2543700 methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride CAS No. 114962-90-2

methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride

Cat. No.: B2543700
CAS No.: 114962-90-2
M. Wt: 259.73
InChI Key: DQIYXNXRGUELMM-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride (C₁₂H₁₈ClNO₃; molecular weight: 275.73 g/mol) is a synthetic compound featuring a phenoxyacetate backbone substituted with a 2-aminopropyl group at the para position of the aromatic ring, esterified as a methyl ester and formulated as a hydrochloride salt.

Properties

IUPAC Name

methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-9(13)7-10-3-5-11(6-4-10)16-8-12(14)15-2;/h3-6,9H,7-8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIYXNXRGUELMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Neuropharmacology

One of the primary applications of methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride is in neuropharmacological research. Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive functions. Understanding these interactions could lead to the development of novel treatments for mood disorders and cognitive impairments.

Anticonvulsant and Analgesic Activities

Research has shown that derivatives of phenoxyalkyl compounds, similar to methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride, exhibit anticonvulsant and analgesic properties. For instance, compounds like KM-408 have been evaluated for their efficacy in treating neuropathic pain, indicating that methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride may also possess similar therapeutic potential .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
KM-408Anticonvulsant
Methyl 2-[4-(3-aminopropyl)phenoxy]acetateAnalgesic potential

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that may exhibit different biological activities or improved solubility profiles. This versatility allows researchers to explore a wide range of structural modifications to enhance pharmacological properties .

Case Studies and Research Findings

Several studies have documented the biological evaluation of compounds related to methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride:

  • A study focusing on phenoxyalkyl derivatives demonstrated significant activity against neuropathic pain models in rodents, suggesting the potential for developing new analgesics based on this structural framework .
  • Another investigation highlighted the compound's ability to influence neurotransmitter systems, particularly serotonin receptors, which are crucial in regulating mood and anxiety.

Mechanism of Action

The mechanism of action of methyl2-[4-(2-aminopropyl)phenoxy]acetatehydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling cascades . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s distinction from pharmacopeial analogs lies in its lack of a piperidine ring and benzodioxol moiety, which are critical to the activity of selective serotonin reuptake inhibitors (SSRIs) like paroxetine hydrochloride (C₁₉H₂₀FNO₃·HCl; MW 365.83) . Instead, it incorporates an acetate ester and a short aliphatic amine chain, which may influence solubility, metabolic stability, and receptor selectivity.

Data Table: Comparative Analysis

Parameter Methyl 2-[4-(2-Aminopropyl)phenoxy]acetate HCl Paroxetine HCl trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine HCl
Molecular Weight (g/mol) 275.73 365.83 373.85
Core Structure Phenoxyacetate + 2-aminopropyl Piperidine + benzodioxol + fluorophenyl Piperidine + benzodioxol + phenyl
Ionizable Groups Primary amine (pKa ~9.5) Tertiary amine (pKa ~10) Tertiary amine (pKa ~10)
Solubility High (HCl salt enhances aqueous solubility) Moderate (hemihydrate form improves stability) Low (requires co-solvents)
Putative Target Adrenergic receptors (speculative) Serotonin transporter (SERT) Mixed SERT/norepinephrine transporter (NET)

Pharmacodynamic Insights

  • Paroxetine HCl : The fluorine atom on the phenyl ring enhances lipophilicity and blood-brain barrier penetration, while the benzodioxol group stabilizes binding to SERT .
  • Methyl 2-[4-(2-Aminopropyl)phenoxy]acetate HCl: The primary amine may favor interactions with monoamine transporters (e.g., NET) over SERT, analogous to norepinephrine reuptake inhibitors (NRIs) like atomoxetine. The acetate ester could increase metabolic lability compared to paroxetine’s stable ether linkage.

Pharmacokinetic Considerations

  • The absence of a fluorophenyl group in the subject compound suggests a shorter half-life than paroxetine (21–24 hours) due to reduced metabolic resistance.
  • Its hydrochloride salt form likely improves oral bioavailability compared to free-base analogs .

Biological Activity

Methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological activity.

The synthesis of methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride typically involves a multi-step process. The initial step generally includes the reaction of 4-(2-aminopropyl)phenoxyacetic acid with methanol under acidic conditions to form the ester. This method can be optimized using continuous flow reactors in industrial settings to enhance yield and efficiency .

The biological activity of methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride is primarily attributed to its interactions with various biomolecular targets. The compound features an ester group that can participate in biochemical pathways, influencing cellular processes such as gene expression and enzyme activity.

Key Interactions

  • Histone Acetyltransferases (HATs) : The compound has been shown to inhibit HAT enzymes such as p300/CBP, which are crucial for regulating gene transcription. Inhibitory assays indicate that methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride exhibits IC50 values in the micromolar range, indicating moderate inhibitory activity .
  • PPAR Delta Modulation : Research suggests that this compound may also modulate peroxisome proliferator-activated receptor (PPAR) delta pathways, which are involved in lipid metabolism and inflammatory responses .

Pharmacological Effects

Methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride has been investigated for various pharmacological applications:

  • Antidepressant Activity : Preliminary studies indicate potential antidepressant effects through serotonin reuptake inhibition mechanisms, similar to established antidepressants .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory disorders .
  • Lipid-lowering Effects : As a PPAR delta modulator, it shows promise as a lipid-lowering agent, potentially beneficial in managing conditions like hyperlipidemia and metabolic syndrome .

Case Study 1: Inhibition of Histone Acetyltransferase

A study focused on the inhibition of the HAT domain of p300/CBP found that methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride inhibited enzyme activity with an IC50 value of approximately 8.6 μM. This finding positions the compound as a potential lead for developing novel cancer therapeutics targeting epigenetic regulators .

Case Study 2: PPAR Delta Modulation

In another study, the compound was evaluated for its effects on lipid metabolism. Results indicated significant reductions in triglyceride levels in animal models treated with methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride, supporting its role as a therapeutic agent for dyslipidemia .

Comparative Analysis

To better understand the unique properties of methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
Methyl 2-[4-(3-aminopropyl)phenoxy]acetateStructureModerate HAT inhibition
Ethyl 2-[4-(3-aminopropyl)phenoxy]acetateStructureLower HAT inhibition
Methyl 2-[4-(1-aminoethyl)phenoxy]acetateStructureDistinct biological properties

Q & A

Q. What are the key methodologies for synthesizing methyl 2-[4-(2-aminopropyl)phenoxy]acetate hydrochloride, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions between phenoxyacetic acid derivatives and 2-aminopropyl precursors. To optimize efficiency:

  • Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, stoichiometry). For example, fractional factorial designs reduce the number of trials while capturing interaction effects .
  • Employ reaction path search methods (e.g., quantum chemical calculations) to predict intermediate stability and transition states, narrowing optimal conditions computationally before lab validation .
  • Monitor reaction progress via HPLC or LC-MS to quantify intermediate yields and byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR to confirm functional groups (e.g., ester, amine) and spatial arrangement.
    • FT-IR for detecting characteristic bonds (e.g., C=O at ~1700 cm⁻¹, N-H stretches).
  • Chromatographic Methods :
    • Reverse-phase HPLC with UV detection (λ = 210–280 nm) to assess purity against reference standards (e.g., EP/Ph. Eur. impurity guidelines) .
    • LC-MS to identify trace impurities (e.g., hydrolyzed esters or alkylation byproducts).

Q. What stability studies are critical for this compound under experimental storage conditions?

  • Conduct accelerated stability testing under varying pH (2–12), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH) to identify degradation pathways.
  • Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For example, ester hydrolysis rates increase under acidic/alkaline conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanism hypotheses for this compound?

  • Apply density functional theory (DFT) to model reaction pathways and compare activation energies for competing mechanisms (e.g., SN2 vs. SN1 in alkylation steps).
  • Validate predictions with isotopic labeling experiments (e.g., deuterated solvents) to trace proton transfer steps .
  • Cross-reference computational data with in situ FT-IR or Raman spectroscopy to detect transient intermediates .

Q. What advanced strategies are recommended for impurity profiling and control during scale-up?

  • High-Resolution Mass Spectrometry (HRMS) paired with fragmentation libraries to structurally characterize low-abundance impurities (e.g., dimerization byproducts).
  • Implement Quality by Design (QbD) frameworks to define a design space for critical process parameters (CPPs) affecting impurity formation (e.g., mixing efficiency, residence time) .
  • Use membrane separation technologies (e.g., nanofiltration) to remove impurities during purification .

Q. How can researchers investigate the compound’s solubility and formulation challenges for biological assays?

  • Solubility Parameter Screening : Test solvents with varying Hansen solubility parameters (δ) to identify optimal co-solvents (e.g., DMSO-water mixtures) .
  • Solid Dispersion Techniques : Use spray drying or hot-melt extrusion with polymers (e.g., PVP, HPMC) to enhance bioavailability .
  • Dynamic Light Scattering (DLS) to assess colloidal stability in aqueous buffers.

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in biological systems?

  • Fragment-Based Drug Design (FBDD) : Synthesize analogs with modifications to the phenoxy or aminopropyl groups and test in in vitro assays (e.g., receptor binding).
  • Microbial Model Systems : Use Phytophthora or similar organisms to evaluate effects on zoospore regulation, leveraging insights from leucine-mediated signaling studies .
  • Dose-Response Curves with Hill slope analysis to quantify potency (EC₅₀) and efficacy.

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